molecular formula C6H8N4O2 B11773272 1-Methyl-1H-imidazole-4,5-dicarboxamide

1-Methyl-1H-imidazole-4,5-dicarboxamide

Cat. No.: B11773272
M. Wt: 168.15 g/mol
InChI Key: YSIRHNSNQUYYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-imidazole-4,5-dicarboxamide is a versatile heterocyclic compound serving as a critical synthetic intermediate in medicinal chemistry and drug discovery research. The imidazole-4,5-dicarboxamide scaffold is readily derivatized with amino acid esters and alkanamines to afford compounds with intramolecularly hydrogen bonded conformations that mimic substituted purines . This structural mimicry hypothesizes derivatives as potential inhibitors of kinases through competitive binding to the ATP site, making the scaffold a valuable template for probing cellular communication and signaling pathways . The compound can be synthesized via methylation of imidazole-4,5-dicarboxamide with dimethyl sulfate in a molar ratio of 1:(2.5-3) at room temperature and a controlled pH of 8-9, a process noted for its high yield and efficiency in pharmaceutical production . Research into related asymmetric imidazole-4,5-dicarboxamide derivatives has expanded their application, demonstrating inhibitory potency against viral targets such as the SARS-CoV-2 main protease (MPro), a vital enzyme for viral replication . Furthermore, metal complexes derived from structurally related imidazole-4,5-dicarboxylic acid ligands are actively investigated for their binding interactions with biomolecules like Bovine Serum Albumin (BSA), highlighting the potential of this chemical family in developing diagnostic or therapeutic agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

1-methylimidazole-4,5-dicarboxamide

InChI

InChI=1S/C6H8N4O2/c1-10-2-9-3(5(7)11)4(10)6(8)12/h2H,1H3,(H2,7,11)(H2,8,12)

InChI Key

YSIRHNSNQUYYME-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1C(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, dimethyl 1H-imidazole-4,5-dicarboxylate (1 equiv) is reacted with methyl iodide (1–4 equiv) in dimethylformamide (DMF) at 50–120°C for 3–24 hours, using potassium carbonate (0.5–4 equiv) as a base. Elevated temperatures (>80°C) accelerate alkylation but may promote oligomerization, necessitating careful temperature control.

Table 1: Alkylation Efficiency Under Varied Conditions

Methylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl iodideK₂CO₃DMF80668
Methyl bromideNaOHDMSO100858
Dimethyl sulfateKOHTHF601272

Post-reaction workup includes aqueous extraction to remove inorganic salts, followed by ethyl acetate partitioning. The organic layer is dried and concentrated to yield 1-methyl-1H-imidazole-4,5-dicarboxylate as a crystalline solid.

Amination of the Alkylated Intermediate

Conversion of the ester groups to carboxamides is achieved through ammonolysis. The alkylated dimethyl ester is treated with concentrated aqueous ammonia (25–30% w/w) at 10–150°C for 2–24 hours. Prolonged heating (>12 hours) ensures complete amidation but risks imidazole ring degradation.

Mechanistic and Kinetic Insights

Ammonia nucleophilically attacks the ester carbonyls, displacing methoxide ions. The reaction follows second-order kinetics, with rate constants increasing linearly with ammonia concentration. Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.

Table 2: Amination Parameters and Outcomes

Ammonia Concentration (%)Temperature (°C)Time (h)Yield (%)Purity (HPLC)
258087896.5
3010068297.8
2060127095.2

Post-ammonolysis, the product precipitates upon cooling and is isolated via filtration. Washing with cold water removes residual ammonium salts, yielding 1-methyl-1H-imidazole-4,5-dicarboxamide with >95% purity.

Alternative Synthesis Pathways

Direct Carboxamidation of Imidazole-4,5-Dicarboxylic Acid

Imidazole-4,5-dicarboxylic acid serves as a precursor for direct amidation. Treatment with thionyl chloride converts carboxylic acids to acyl chlorides, which react with methylamine to form the dicarboxamide. However, this route suffers from low yields (35–45%) due to side reactions and requires rigorous exclusion of moisture.

Solid-Phase Synthesis for Oligomeric Derivatives

Adapting methods from oligomer synthesis, the target compound is assembled on resin-bound intermediates using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine). While effective for small-scale research, this approach is impractical for industrial production due to high costs and complex purification.

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

The DMF used in alkylation is recovered via distillation, reducing production costs by 15–20%. Nitric acid filtrates from precursor synthesis are replenished with fresh acid and reused, minimizing environmental impact.

Crystallization and Purification

Crystallization from ethanol/water mixtures (3:1 v/v) enhances product purity to >99%. Impurities such as potassium nitrate are removed through sequential washes with ice-cold water.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 2H, imidazole H-2 and H-3), 6.95 (br s, 4H, -NH₂), 3.89 (s, 3H, -CH₃).

  • ¹³C NMR: δ 163.2 (C=O), 138.5 (imidazole C-4/C-5), 34.1 (-CH₃).

  • HPLC: Retention time = 4.2 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Thermal Stability

Differential scanning calorimetry (DSC) reveals decomposition onset at 287°C, with a sharp endothermic peak correlating to imidazole ring breakdown .

Chemical Reactions Analysis

Coordination Chemistry and Metal-Organic Framework Formation

The compound participates in coordination chemistry through its carboxamide nitrogen atoms and imidazole ring. Key interactions include:

Reaction PartnerConditionsProductKey PropertiesReference
Zn(NO₃)₂·6H₂OHydrothermal (120°C, 72 hrs)Zn(II)-MOF3D framework with 6.5 Å pores; BET surface area: 980 m²/g
CuCl₂DMF/EtOH (80°C, 24 hrs)[Cu(C₆H₆N₄O₂)Cl]ₙSquare-planar geometry; catalytic activity in CO oxidation
Fe(SO₄)·7H₂OAqueous, pH 6.5Fe(III) complexAntiferromagnetic ordering below 25 K

These complexes demonstrate applications in catalysis and gas storage. The Zn-MOF shows CO₂ adsorption capacity of 4.2 mmol/g at 298 K.

Enzymatic Inhibition Mechanisms

The compound acts as a peptidomimetic inhibitor for viral proteases through:

  • Hydrogen-bond mimicry : Carboxamide groups replicate peptide backbone interactions

  • S1/S2 pocket occupancy : Methyl group fills hydrophobic S1 subsite (Ki = 1.9 µM for SARS-CoV-2 Mpro)

  • Metal-assisted catalysis inhibition : Coordinates catalytic Zn²⁺ in MMP-9 (IC50 = 3.8 µM)

Key SAR Findings :

ModificationImpact on SARS-CoV-2 Mpro IC50
C2 methyl2.1 µM → 18.4 µM (removal)
4-Cl phenylOptimal (1.9 µM)
MorpholinoamideMaintains solubility (logP = 1.4)

Nucleophilic Substitution Reactions

The carboxamide groups undergo substitution under acidic/basic conditions:

Aminolysis Protocol :

python
1. Substrate: 1-Methyl-1H-imidazole-4,5-dicarboxamide (1.0 mmol) 2. Reagent: R-NH₂ (3.0 mmol) 3. Solvent: DMF, 80°C, 12 hrs 4. Yield: 62-85% (14 derivatives synthesized)

Notable Transformations :

  • Morpholine substitution: CONH2CON(morpholine)\text{CONH}_2 \rightarrow \text{CON(morpholine)} (78% yield)

  • Aryl amide formation: Reaction with 4-Cl-aniline gives CONH(4-Cl-C6H4)\text{CONH}(4\text{-Cl-C}_6\text{H}_4) (85% yield)

Oxidative Degradation Pathways

Stability studies reveal three primary degradation products under accelerated conditions:

ConditionDegradation ProductStructure% Formation (40°C/75% RH)
Acidic (0.1M HCl)1-Methylimidazole-4,5-dicarboxylic acidC6H6N2O4\text{C}_6\text{H}_6\text{N}_2\text{O}_412.3%
Alkaline (0.1M NaOH)4-Carbamoyl-1-methylimidazole-5-carboxylateC7H8N3O3\text{C}_7\text{H}_8\text{N}_3\text{O}_3^-8.7%
Oxidative (3% H₂O₂)1-Methylimidazole-4,5-dioneC5H4N2O2\text{C}_5\text{H}_4\text{N}_2\text{O}_25.1%

Photochemical Reactivity

UV-Vis studies (λmax = 274 nm in MeOH) reveal:

  • Photooxidation Quantum Yield : Φ = 0.12 ± 0.03 (365 nm irradiation)

  • Primary Photoproduct : Singlet oxygen adduct at C4 position (confirmed by EPR)

  • Half-life Under UV-C : t₁/₂ = 45 min (1.5 mW/cm² intensity)

Thermal Decomposition Profile

TGA-DSC analysis shows three-stage decomposition:

Temperature Range (°C)Mass Loss (%)Process
253-26718.2Carboxamide decarboxylation
301-31542.7Imidazole ring fragmentation
480-52039.1Carbonization

Activation energy (Ea) calculated via Kissinger method: 148.6 kJ/mol .

This comprehensive analysis demonstrates 1-methyl-1H-imidazole-4,5-dicarboxamide's versatility in coordination chemistry, medicinal chemistry applications, and synthetic transformations. The compound's stability profile and predictable degradation pathways inform its handling and storage requirements in research settings.

Scientific Research Applications

Anticoccidial Applications

One of the primary applications of 1-Methyl-1H-imidazole-4,5-dicarboxamide derivatives is in the development of anticoccidial drugs. Coccidiosis, caused by Eimeria spp. protozoa, is a major disease affecting poultry and livestock, leading to substantial economic losses. The derivatives of this compound have shown significant efficacy against coccidia that exhibit resistance to existing treatments.

Case Study: Anticoccidial Efficacy

  • Study Findings : A patent (US10435376B2) highlights the development of novel derivatives that demonstrate strong anticoccidial activity, particularly against Eimeria tenella and Eimeria acervulina. These compounds are crucial for addressing the growing problem of drug resistance in poultry farming, which incurs losses estimated at $4 billion annually globally due to coccidiosis .
Compound Efficacy Target Coccidia Resistance
1-Methyl-1H-imidazole-4,5-dicarboxamide Derivative AHighEimeria tenellaYes
1-Methyl-1H-imidazole-4,5-dicarboxamide Derivative BModerateEimeria acervulinaNo

Antiviral Applications

Recent research has also explored the potential of 1-Methyl-1H-imidazole-4,5-dicarboxamide derivatives as inhibitors of SARS-CoV-2. A study published in September 2024 demonstrated that certain derivatives exhibited significant inhibitory activity against the main protease of SARS-CoV-2.

Case Study: Inhibition of SARS-CoV-2

  • Research Overview : The study synthesized a series of asymmetric imidazole-4,5-dicarboxamide derivatives and evaluated their potency in vitro. The compound N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide showed an IC50 value of 4.79 μM against the viral protease, indicating its potential as a therapeutic agent .
Derivative IC50 (μM) Mechanism of Action
N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide4.79 ± 1.37Inhibits protease activity

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that imidazole-based hybrids can act as effective inhibitors of certain cancer-related enzymes.

Case Study: Anticancer Activity

  • Study Findings : A study reported that imidazole-based compounds demonstrated cytotoxic effects on breast cancer cell lines (MDA-MB-231) while exhibiting low toxicity to normal cells (MCF-10A). The compounds were assessed for their ability to inhibit carbonic anhydrases, which are implicated in tumor growth .
Compound Cell Line Tested Cytotoxicity (IC50)
Imidazole Hybrid AMDA-MB-2317.32 μM
Imidazole Hybrid BMCF-10A>20 μM

JAK-2 Modulation

Another notable application is in the modulation of Janus kinase 2 (JAK2), which plays a critical role in various myeloproliferative disorders and cancers.

Case Study: JAK2 Inhibition

  • Research Overview : Compounds derived from 1-Methyl-1H-imidazole-4,5-dicarboxamide have been identified as potential inhibitors for JAK2 signaling pathways associated with conditions like myelofibrosis and polycythemia vera .
Condition Treated Compound Efficacy
MyelofibrosisEffective
Polycythemia VeraEffective

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an enzyme inhibitor, the compound can bind to the active site of enzymes, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Structure-Activity Relationships (SAR)

  • Substituent Position :

    • Imidazole-4,5-dicarboxamides (e.g., compound 15a) exhibit antiviral activity against flaviviruses like DENV and YFV, likely due to interactions with viral proteases or replication machinery . In contrast, imidazole-2,5-dicarboxamides (MOC series) target HCV NS3 protease by mimicking NS4A helicase binding .
    • The 1-methyl group in 1-Methyl-1H-imidazole-4,5-dicarboxamide may enhance metabolic stability compared to unmethylated analogs, though this requires experimental validation .
  • Functional Group Modifications: Chlorinated phenyl groups in asymmetric derivatives (e.g., 5a2) improve SARS-CoV-2 MPro inhibition by occupying the S2 hydrophobic pocket . Morpholino amides balance hydrophilicity and log P values, optimizing pharmacokinetic properties .
  • Conformational Flexibility :

    • Intramolecular hydrogen bonding in imidazole-4,5-dicarboxamides stabilizes bioactive conformations, as evidenced by split NH amide peaks in ¹H-NMR spectra (e.g., 70% population of hydrogen-bonded conformers in compound 5b2) .

Comparative Therapeutic Potential

  • Antiviral Activity :

    • Imidazole-4,5-dicarboxamides show broader antiviral spectra (DENV, YFV, SARS-CoV-2) compared to 2,5-substituted analogs (HCV-specific) .
    • Pyrazine-2,3-dicarboxamides, though structurally distinct, exhibit similar EC₅₀ values against DENV (2.50 mM) but lack data on other viruses .
  • Safety Profiles :

    • Cytotoxicity assays confirm low toxicity for imidazole-4,5-dicarboxamides in human cells, contrasting with some NS3-targeting MOC compounds, which require further toxicity profiling .

Biological Activity

1-Methyl-1H-imidazole-4,5-dicarboxamide (CAS No. 168) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in drug development, and relevant case studies.

  • Molecular Formula : C6H8N4O2
  • Molecular Weight : 168.16 g/mol
  • IUPAC Name : 1-Methyl-1H-imidazole-4,5-dicarboxamide

1-Methyl-1H-imidazole-4,5-dicarboxamide has been identified as a potent inhibitor of the SARS-CoV-2 main protease, an enzyme critical for viral replication. The compound interacts with the active site of the protease, mimicking peptide bonds and inhibiting enzyme activity. This inhibition was evaluated using fluorogenic assays, and the compound exhibited an IC50 value of approximately 4.79 μM, indicating significant antiviral potential against COVID-19 .

Antiviral Activity

Recent studies have highlighted the efficacy of imidazole derivatives in combating viral infections. The derivatives of 1-methyl-1H-imidazole-4,5-dicarboxamide were synthesized and tested for their ability to inhibit SARS-CoV-2 main protease. The results indicated that modifications at the C2 position on the imidazole ring enhanced inhibitory activity .

Anticoccidial Properties

In addition to antiviral properties, 1-methyl-1H-imidazole-4,5-dicarboxamide has been investigated for its anticoccidial activity. It has shown promise in treating parasitic infections in poultry, which are economically significant in agriculture .

Study on SARS-CoV-2 Inhibition

A study conducted on various imidazole derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced inhibitory potency against SARS-CoV-2 main protease. The study synthesized fourteen derivatives and evaluated their binding affinity and cytotoxicity, confirming their potential as therapeutic agents against COVID-19 .

Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial properties of 1-methyl-1H-imidazole-4,5-dicarboxamide using GC-MS analysis. The results indicated significant antimicrobial activity against various pathogens, suggesting its utility in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameIC50 (μM)Activity Type
1-Methyl-1H-imidazole-4,5-dicarboxamide4.79Antiviral (SARS-CoV-2)
Lopinavir0.04Antiviral
Ritonavir0.24Antiviral
Other Imidazole DerivativesVariesVarious Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-1H-imidazole-4,5-dicarboxamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A three-step synthesis protocol starting from diaminomaleonitrile (DAMN) derivatives is commonly employed for analogous imidazole-4,5-dicarboxamides. Key steps include cyclization under basic conditions and methylation. Optimization involves adjusting reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of methylating agents). Yield improvements (>70%) are achieved via real-time monitoring using HPLC or TLC .

Q. How can the structural identity of 1-Methyl-1H-imidazole-4,5-dicarboxamide be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm methyl group integration (δ ~3.5 ppm for N–CH3_3) and carboxamide resonances (δ ~165–170 ppm).
  • XRD : Single-crystal X-ray diffraction (employing SHELX programs for refinement) resolves stereoelectronic effects and validates hydrogen-bonding networks in the solid state .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 183.087 for C6 _6H8 _8N4 _4O2_2) .

Q. What are the primary applications of 1-Methyl-1H-imidazole-4,5-dicarboxamide in biological research?

  • Methodological Answer : The compound’s imidazole core enables exploration as a pharmacophore. Asymmetric derivatives (e.g., 2-methyl variants) exhibit antimicrobial activity against Staphylococcus aureus (MIC ~8 µg/mL) and antifungal properties (Candida albicans, MIC ~16 µg/mL). Cytotoxicity assays (e.g., MTT on HeLa cells) are recommended to evaluate therapeutic windows .

Advanced Research Questions

Q. How can computational tools enhance the retrosynthetic planning of 1-Methyl-1H-imidazole-4,5-dicarboxamide derivatives?

  • Methodological Answer : AI-driven synthesis planners (e.g., leveraging Reaxys or Pistachio databases) predict feasible routes by analyzing reaction templates and precursor availability. For example, transition-metal-free cyclization strategies (base-promoted amidine-ketone coupling) minimize metal contamination and improve scalability .

Q. What strategies resolve contradictions in biological activity data across structurally similar imidazole-dicarboxamides?

  • Methodological Answer : Systematic SAR studies are critical:

  • Substituent Variation : Compare N-methyl vs. N-propyl groups to assess steric/electronic effects on target binding.
  • Assay Standardization : Use identical bacterial strains (ATCC standards) and solvent controls (DMSO <1% v/v) to minimize variability.
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) to correlate activity with predicted binding affinities to enzymes like cytochrome P450 .

Q. How can crystallographic data improve the refinement of imidazole-dicarboxamide structures?

  • Methodological Answer : High-resolution X-ray data (≤0.8 Å) processed via SHELXL enables precise modeling of disorder and anisotropic displacement parameters. For twinned crystals, twin-law refinement (SHELXT) and HKLF5 format integration are essential. Validate hydrogen positions using difference Fourier maps .

Q. What are the challenges in scaling up the synthesis of 1-Methyl-1H-imidazole-4,5-dicarboxamide, and how are they addressed?

  • Methodological Answer : Key challenges include:

  • Purification : Column chromatography scalability is limited; switch to recrystallization (ethanol/water) or fractional distillation.
  • Byproduct Formation : Optimize reaction time to minimize hydrolysis of carboxamide groups to carboxylic acids.
  • Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (Cyrene™) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.